molecular formula C17H17N5O3 B2537699 3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2324588-49-8

3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2537699
CAS RN: 2324588-49-8
M. Wt: 339.355
InChI Key: XKICJLNXNRMWHI-UHFFFAOYSA-N
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Description

“3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a synthetic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H16N4O4. Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .

Scientific Research Applications

Anticancer Applications

Compounds bearing the quinoxaline and imidazolidine-2,4-dione moieties, such as 3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione, have shown potential as anticancer agents. The structural features of these compounds, especially the presence of the quinoxaline ring, make them significant in medicinal chemistry due to their potential biological activities. The synthesis of new derivatives of pyrazolo[4,5-b]quinoxaline bearing imidazolidine-2,4-dione has been explored with the anticipation that these compounds would exhibit anticancer activity. This is attributed to the known biological relevance of quinoxaline derivatives in cancer therapy (Keshavarzian et al., 2018). Additionally, the synthesis and biological evaluation of novel quinoxaline derivatives containing N-substituted thiazolidine-2,4-dione derivatives as anti-cancer agents have been reported, indicating the broad scope of research in utilizing these structural motifs for developing potential anticancer drugs (Ekbatani et al., 2018).

Antimicrobial and Antifungal Activities

Quinoxaline derivatives, including those containing imidazolidine-2,4-dione or thiazolidinone residues, have been synthesized and screened for their antimicrobial activities. These compounds have shown growth inhibitory activity against various bacterial species, indicating their potential as antimicrobial agents. The presence of the indoline-2,3-dione moiety in some of these compounds has been particularly associated with enhanced antimicrobial activity, highlighting the importance of structural diversity in medicinal chemistry research (El-Gendy et al., 1995). Furthermore, imidazo, pyrazino, and v-triazoloquinoxalines have been synthesized and evaluated for their antifungal activities, demonstrating the versatility of quinoxaline-based compounds in addressing various microbial infections (Abd el-Samii & El-feky, 1997).

Future Directions

Quinoxaline has a critical role in various heterocyclic moieties and has been given more attention in recent research . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-15-10-20-17(25)22(15)12-3-7-21(8-4-12)16(24)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKICJLNXNRMWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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